N-[3-(isobutylamino)-3-oxopropyl]benzamide
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Overview
Description
N-(2-METHYLPROPYL)-3-(PHENYLFORMAMIDO)PROPANAMIDE is an organic compound with a complex structure that includes both aliphatic and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPROPYL)-3-(PHENYLFORMAMIDO)PROPANAMIDE typically involves the reaction of 2-methylpropylamine with phenyl isocyanate to form the intermediate phenylformamide. This intermediate is then reacted with 3-bromopropanoic acid under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of N-(2-METHYLPROPYL)-3-(PHENYLFORMAMIDO)PROPANAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYLPROPYL)-3-(PHENYLFORMAMIDO)PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N-(2-METHYLPROPYL)-3-(PHENYLFORMAMIDO)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-METHYLPROPYL)-3-(PHENYLFORMAMIDO)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- N-Methylpropanamide
- N,N-Dimethylacetamide
- N-Methylpropionamide
Uniqueness
N-(2-METHYLPROPYL)-3-(PHENYLFORMAMIDO)PROPANAMIDE is unique due to its specific structural features, which include both an aliphatic and an aromatic component. This dual nature allows it to interact with a wide range of molecular targets, making it versatile in its applications. Additionally, its specific substitution pattern provides distinct chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-[3-(2-methylpropylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)10-16-13(17)8-9-15-14(18)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
PRTIQELLNGCMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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